Benzoic acid, 4-[5-(4,5,7-trimethyl-2-benzofuranyl)-1H-pyrrol-2-yl]-
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Overview
Description
Benzoic acid, 4-[5-(4,5,7-trimethyl-2-benzofuranyl)-1H-pyrrol-2-yl]- is a complex organic compound that features a benzoic acid core substituted with a pyrrole and a benzofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-[5-(4,5,7-trimethyl-2-benzofuranyl)-1H-pyrrol-2-yl]- typically involves multi-step organic reactions. One common approach is the condensation of 4,5,7-trimethyl-2-benzofuran with a suitable pyrrole derivative under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts to enhance reaction rates and selectivity are often employed. The specific conditions, including temperature, pressure, and solvent choice, are tailored to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-[5-(4,5,7-trimethyl-2-benzofuranyl)-1H-pyrrol-2-yl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form carboxylic acids.
Common Reagents and Conditions
Oxidation: KMnO4, acidic or basic medium, elevated temperatures.
Reduction: LiAlH4, dry ether, room temperature.
Substitution: Halogens (Cl2, Br2), alkyl halides, Lewis acids (AlCl3).
Major Products
The major products of these reactions include various substituted benzoic acids, alcohols, and halogenated derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Benzoic acid, 4-[5-(4,5,7-trimethyl-2-benzofuranyl)-1H-pyrrol-2-yl]- has several applications in scientific research:
Mechanism of Action
The mechanism by which benzoic acid, 4-[5-(4,5,7-trimethyl-2-benzofuranyl)-1H-pyrrol-2-yl]- exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of key enzymes . In cancer research, it may induce apoptosis or inhibit cell proliferation through modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2,4,5-Trimethylbenzoic acid: Similar in structure but lacks the pyrrole and benzofuran moieties.
4-(5-(3,4,7-Trimethylbenzofuran-2-yl)-1,2,4-oxadiazol-3-yl)benzoic acid: Contains a benzofuran and benzoic acid core but differs in the substituents and functional groups.
Uniqueness
Benzoic acid, 4-[5-(4,5,7-trimethyl-2-benzofuranyl)-1H-pyrrol-2-yl]- is unique due to its combination of a benzoic acid core with both pyrrole and benzofuran moieties. This structural complexity contributes to its diverse chemical reactivity and potential for various applications in scientific research and industry .
Properties
CAS No. |
196518-32-8 |
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Molecular Formula |
C22H19NO3 |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
4-[5-(4,5,7-trimethyl-1-benzofuran-2-yl)-1H-pyrrol-2-yl]benzoic acid |
InChI |
InChI=1S/C22H19NO3/c1-12-10-13(2)21-17(14(12)3)11-20(26-21)19-9-8-18(23-19)15-4-6-16(7-5-15)22(24)25/h4-11,23H,1-3H3,(H,24,25) |
InChI Key |
AQLDIMXEYKJMHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1C)C=C(O2)C3=CC=C(N3)C4=CC=C(C=C4)C(=O)O)C |
Origin of Product |
United States |
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